molecular formula C11H20O10 B1684251 beta-D-Fructofuranosyl alpha-D-xylopyranoside CAS No. 512-66-3

beta-D-Fructofuranosyl alpha-D-xylopyranoside

Cat. No.: B1684251
CAS No.: 512-66-3
M. Wt: 312.27 g/mol
InChI Key: DRYHSZUFKNRFCT-ZHFBNFJVSA-N
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Description

beta-D-Fructofuranosyl alpha-D-xylopyranoside is a polysaccharide composed of xylan and sucrose. It is known for its unique properties, such as being insoluble in water and increasing the viscosity of food products when mixed. This compound has applications in various fields, including food science and animal nutrition, due to its effects on the hydration of mammalian tissue .

Mechanism of Action

Target of Action

Beta-D-Fructofuranosyl Alpha-D-Xylopyranoside, also known as Xylosucrose, is a biochemical reagent . It is primarily targeted at the structures of proteoglycans, macromolecules with important biological functions .

Mode of Action

It is known to interact with its targets, the proteoglycans, in mammalian cells . This interaction leads to changes in the biochemical properties of these targets, affecting their function.

Biochemical Pathways

Xylosucrose is involved in the biosynthesis of glycosaminoglycans . Glycosaminoglycans are a type of polysaccharide that plays a crucial role in the structure and function of proteoglycans. The interaction of Xylosucrose with proteoglycans may affect the biosynthesis of glycosaminoglycans, leading to downstream effects on the structure and function of proteoglycans.

Result of Action

The interaction of Xylosucrose with proteoglycans may lead to changes in the structure and function of these macromolecules . These changes could potentially affect various cellular processes, including cell signaling and cell adhesion.

Chemical Reactions Analysis

Types of Reactions: beta-D-Fructofuranosyl alpha-D-xylopyranoside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce different derivatives.

    Reduction: Reduction reactions can modify the functional groups in xylosucrose.

    Substitution: Substitution reactions can introduce new functional groups into the xylosucrose molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various catalysts and solvents are employed depending on the desired substitution.

Major Products: The major products formed from these reactions include various derivatives of xylosucrose with modified functional groups, which can be used in different applications .

Comparison with Similar Compounds

Uniqueness of beta-D-Fructofuranosyl alpha-D-xylopyranoside: this compound is unique due to its combination of xylan and sucrose, which imparts distinct properties such as increased viscosity and specific prebiotic effects. Unlike other similar compounds, xylosucrose is not readily soluble in water, making it suitable for specific industrial applications .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O10/c12-1-5-7(16)9(18)11(3-13,20-5)21-10-8(17)6(15)4(14)2-19-10/h4-10,12-18H,1-3H2/t4-,5-,6+,7-,8-,9+,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYHSZUFKNRFCT-OPNUYLJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00965468
Record name Hex-2-ulofuranosyl pentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512-66-3
Record name Xylosucrose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hex-2-ulofuranosyl pentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-Fructofuranosyl alpha-D-xylopyranoside
Reactant of Route 2
beta-D-Fructofuranosyl alpha-D-xylopyranoside
Reactant of Route 3
beta-D-Fructofuranosyl alpha-D-xylopyranoside
Reactant of Route 4
beta-D-Fructofuranosyl alpha-D-xylopyranoside
Reactant of Route 5
beta-D-Fructofuranosyl alpha-D-xylopyranoside
Reactant of Route 6
beta-D-Fructofuranosyl alpha-D-xylopyranoside

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